Vardenafil-d5 Mass Spectrometry Fragmentation: A Technical Guide
Vardenafil-d5 Mass Spectrometry Fragmentation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of Vardenafil-d5, a deuterated internal standard for the quantification of the phosphodiesterase-5 (PDE5) inhibitor, Vardenafil. This document details the fragmentation pathways, presents quantitative data in a structured format, outlines typical experimental protocols, and provides a visual representation of the fragmentation cascade.
Introduction to Vardenafil and its Deuterated Analog
Vardenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), widely used in the treatment of erectile dysfunction.[1] In bioanalytical methods, stable isotope-labeled internal standards, such as Vardenafil-d5, are crucial for accurate quantification by mass spectrometry. The five deuterium atoms on the N-ethyl group of the piperazine moiety provide a distinct mass shift, allowing for its differentiation from the unlabeled analyte while maintaining similar chemical and chromatographic properties. Understanding the fragmentation pattern of Vardenafil-d5 is essential for developing robust and sensitive LC-MS/MS methods.
Mass Spectrometry of Vardenafil: The Foundation
Under positive electrospray ionization (ESI+), Vardenafil typically forms a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 489.2.[2][3] Collision-induced dissociation (CID) of this precursor ion leads to a series of characteristic product ions. The fragmentation of the unlabeled Vardenafil provides the basis for interpreting the spectrum of its deuterated analog.
The primary fragmentation pathways for Vardenafil involve cleavages around the piperazine ring and the sulfonyl group.[2][4][5] The most abundant and characteristic fragment ions are consistently reported, making them ideal for selected reaction monitoring (SRM) in quantitative assays.
Predicted Fragmentation Pattern of Vardenafil-d5
The molecular weight of Vardenafil-d5 is increased by five mass units due to the deuterium labeling on the ethyl group of the piperazine. This leads to a protonated molecule [M+H]⁺ at m/z 494.2. The fragmentation of Vardenafil-d5 is predicted to follow the same pathways as unlabeled Vardenafil, with a corresponding mass shift for any fragment containing the deuterated ethylpiperazine moiety.
The core fragmentation of Vardenafil involves the loss of the ethylpiperazine group to yield a fragment at m/z 376.12.[2] A subsequent loss of the sulfonyl group results in a fragment at m/z 312.15.[2] These fragments, originating from the core structure and not containing the deuterated ethyl group, are expected to remain at the same m/z in the Vardenafil-d5 spectrum. A key fragment ion specific to the deuterated portion is anticipated at m/z 118, corresponding to the deuterated N-ethylpiperazine moiety, a +5 Da shift from the m/z 113 fragment of unlabeled Vardenafil.[3]
Quantitative Data Summary
The following table summarizes the predicted and observed m/z values for the key ions in the mass spectra of Vardenafil and Vardenafil-d5.
| Ion Description | Vardenafil m/z | Vardenafil-d5 m/z | Notes |
| Protonated Molecule [M+H]⁺ | 489.2 | 494.2 | Precursor ion. |
| [M+H - C₆H₁₃N₂]⁺ | 376.1 | 376.1 | Loss of the N-ethylpiperazine moiety. |
| [M+H - C₆H₁₃N₂SO₂]⁺ | 312.2 | 312.2 | Common and stable fragment.[2][4][5] |
| [C₅H₅N₅O]⁺ | 151.1 | 151.1 | Represents a portion of the imidazotriazinone ring.[2][6] |
| [C₆H₁₃N₂]⁺ | 113.1 | 118.1 | N-ethylpiperazine fragment. |
| [M+H - C₆H₁₃N₂SO₃]⁺ | 299.2 | 299.2 | Further fragmentation of the core structure.[7] |
| [M+H - C₈H₁₇N₃SO₂]⁺ | 284.1 | 284.1 | Another fragment from the core structure.[7] |
Fragmentation Pathway Visualization
The fragmentation of Vardenafil-d5 is initiated by the protonation of the molecule, typically on the piperazine nitrogen. The subsequent dissociation primarily occurs at the sulfonamide bond and the bond connecting the piperazine ring to the phenyl group.
References
- 1. Vardenafil dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and evaluation of fragmentation pathways of PDE-5 inhibitor analogues using LC-QTOF-MS -Analytical Science and Technology [koreascience.kr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Separation and structural elucidation of a novel vardenafil analogue as an adulterant in a natural health care dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lawdata.com.tw [lawdata.com.tw]
